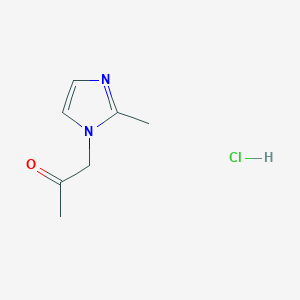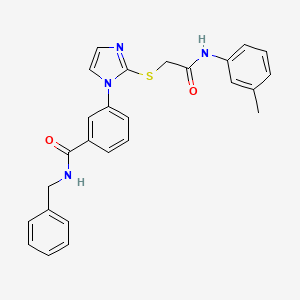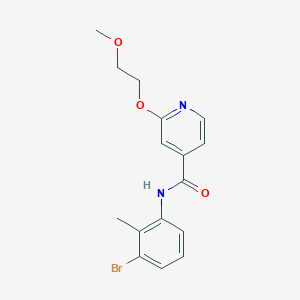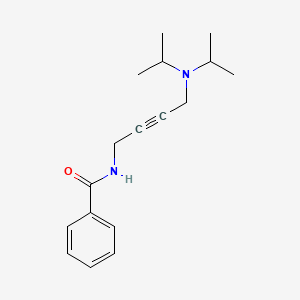
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, also known as DPPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPPE is a member of the class of compounds known as diarylethanes, which have been found to exhibit a range of biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. In
科学的研究の応用
Radical Scavenging Activity
Research has demonstrated the impact of donor and acceptor groups on the radical scavenging activity of phenolic compounds. A study by Al‐Sehemi & Irfan (2017) utilized density functional theory (DFT) to explore the ground state geometries and molecular properties of phenolic compounds, including their energy gap and radical scavenging activity, which could inform the antioxidant potential of related compounds including "1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone" (Al‐Sehemi & Irfan, 2017).
Molecular Pharmacology
The study of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its analogs, including ethanone derivatives, has provided insights into their structural relationship with thyroid hormones and their effects on cellular mechanisms such as microtubule assembly and apoptosis. This research has implications for understanding the molecular pharmacology of similar compounds (Kun & Mendeleyev, 1998).
Heterocyclization and Synthetic Chemistry
The condensation of dihydroxyphenyl ethanone derivatives with N,N-dimethylformamide dimethyl acetal has been shown to lead to heterocyclization, resulting in the formation of various heterocyclic compounds including isoflavones and diarylisoxazoles. This demonstrates the compound's potential in synthetic organic chemistry for creating structurally diverse molecules (Moskvina, Shilin, & Khilya, 2015).
Electrochemical Behavior and Chemical Reactivity
The electrochemical behavior of similar compounds, particularly unsymmetrical dihydropyridines, has been explored to understand their reactivity in protic media. This research is critical for applications in electrochemistry and the development of electrochemical sensors or catalysts (David, Hurvois, Tallec, & Toupet, 1995).
Fluorescence and Optical Properties
The synthesis and optical properties of compounds containing dimethylamino groups have been studied for their solvatochromic properties, demonstrating their potential as probes for determining the critical micelle concentration of surfactants. This highlights the compound's relevance in materials science and analytical chemistry (Khan, Asiri, & Aqlan, 2016).
特性
IUPAC Name |
1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-19(2)10-15-16(20)8-7-14(18(15)22)17(21)11-24-13-6-4-5-12(9-13)23-3/h4-9,20,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCVIAJBIOEFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)
![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)


![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

